molecular formula C18H23N5O6 B8055964 Roseoflavine

Roseoflavine

Cat. No. B8055964
M. Wt: 405.4 g/mol
InChI Key: IGQLDUYTWDABFK-GUTXKFCHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Roseoflavin is a benzopteridine that is riboflavin in which the methyl group at position 8 is substituted by a dimethylamino group. It has a role as an antimicrobial agent and a bacterial metabolite. It is functionally related to a riboflavin. It is a conjugate acid of a roseoflavin(1-).
Roseoflavine is a natural product found in Streptomyces, Streptomyces albidoflavus, and Streptomyces coelicolor with data available.

Scientific Research Applications

  • Flavoprotein Interactions : Roseoflavin targets flavoproteins in bacteria like Escherichia coli. It is converted to roseoflavin mononucleotide (RoFMN) and roseoflavin adenine dinucleotide (RoFAD) by flavokinase and FAD synthetase, respectively. These conversions impact the function of flavoproteins, which are crucial for cellular processes (Langer et al., 2013).

  • Antibiotic Properties : Roseoflavin displays antibiotic characteristics, effectively inhibiting the growth and infectivity of bacteria such as Listeria monocytogenes. It's also known to target riboflavin transporters and FMN riboswitches in bacteria, impacting their gene expression and metabolism (Mansjö & Johansson, 2011).

  • Metabolic Engineering : Roseoflavin has been explored in the metabolic engineering of microorganisms for enhanced production. Studies have aimed to increase its production in Streptomyces davaonensis and synthesize it in other hosts like Bacillus subtilis and Corynebacterium glutamicum (Mora-Lugo et al., 2019).

  • Photobiological Effects : It has been used to study the role of flavins in photomorphogenesis in fungi. Roseoflavin was shown to inhibit blue-light-induced conidiation in Trichoderma, indicating its potential in photobiological research (Horwitz et al., 1984).

  • Food Industry Applications : In the food industry, roseoflavin has been used for selecting riboflavin-overproducing strains of microorganisms like Lactobacillus plantarum, which can be utilized to increase vitamin content in food products (Burgess et al., 2006).

properties

IUPAC Name

8-(dimethylamino)-7-methyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]benzo[g]pteridine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O6/c1-8-4-9-11(5-10(8)22(2)3)23(6-12(25)15(27)13(26)7-24)16-14(19-9)17(28)21-18(29)20-16/h4-5,12-13,15,24-27H,6-7H2,1-3H3,(H,21,28,29)/t12-,13+,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGQLDUYTWDABFK-GUTXKFCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1N(C)C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1N(C)C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Roseoflavin

CAS RN

51093-55-1
Record name 8-Demethyl-8-(dimethylamino)riboflavin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51093-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Roseoflavine
Reactant of Route 2
Reactant of Route 2
Roseoflavine
Reactant of Route 3
Roseoflavine
Reactant of Route 4
Roseoflavine
Reactant of Route 5
Roseoflavine
Reactant of Route 6
Roseoflavine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.